Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate
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Overview
Description
Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate is an organic compound with the molecular formula C10H16O4 It is a derivative of propanedioate, featuring a dimethyl ester group and a 3-methylbut-3-en-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with 3-methylbut-3-en-2-ol under acidic or basic conditions. The reaction typically proceeds via an esterification mechanism, where the hydroxyl group of the alcohol reacts with the carboxyl group of the malonate to form the ester linkage .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield. The reaction is carried out in a solvent like toluene or xylene to facilitate the removal of water formed during the esterification .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
3-methylbut-3-en-2-ol: The alcohol precursor used in the synthesis of dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate.
Dimethylallyl diphosphate: A related compound involved in biochemical pathways.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the 3-methylbut-3-en-2-yloxy group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
CAS No. |
90161-03-8 |
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Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
dimethyl 2-(3-methylbut-3-en-2-yloxy)propanedioate |
InChI |
InChI=1S/C10H16O5/c1-6(2)7(3)15-8(9(11)13-4)10(12)14-5/h7-8H,1H2,2-5H3 |
InChI Key |
HPJMHSMYJIWNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C)OC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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